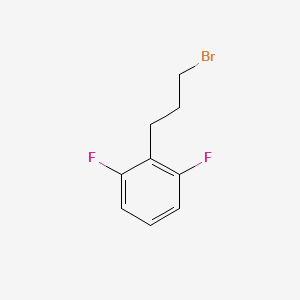

2-(3-Bromopropyl)-1,3-difluorobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves reactions like elimination or substitution . For instance, elimination reactions often occur under similar conditions to substitution reactions, which means that we will have to learn how to think about how these reactions compete with each other . One simple method for alkyne synthesis is by double elimination from a dihaloalkane .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on various factors . For instance, elimination reactions often accompany substitution reactions . In each case, we’re forming a new C–C π bond, and breaking two single bonds to carbon .Applications De Recherche Scientifique

Organometallic Chemistry

In the realm of organometallic chemistry, 2-(3-Bromopropyl)-1,3-difluorobenzene and its derivatives have been utilized in exploring the regioflexibility of substitution reactions. For example, the study by Schlosser and Heiss (2003) demonstrates the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the precision in functional group manipulation enabled by modern organometallic methods (Schlosser & Heiss, 2003). This work underscores the chemical flexibility and utility of difluorobenzene derivatives in synthesizing complex organic structures.

Biodegradation of Difluorobenzenes

Research on the biodegradation of difluorobenzenes, compounds commonly used in the synthesis of pharmaceutical and agricultural chemicals, involves the degradation of these compounds by microbial strains. Moreira et al. (2009) found that the microbial strain Labrys portucalensis could degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating the potential for bioremediation strategies to address pollution from such organofluorine compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Organic Synthesis Techniques

The synthesis of complex organic molecules often requires regioselective and efficient methodologies. The work by Diemer, Leroux, and Colobert (2011) on 1,2-dibromobenzenes showcases the value of such dibromobenzenes as precursors in organic transformations, especially in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). This research exemplifies the synthetic utility of halogenated benzene derivatives in constructing diverse organic frameworks.

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-bromopropyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIQDVWDGUSTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634557 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-1,3-difluorobenzene | |

CAS RN |

401939-94-4 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.